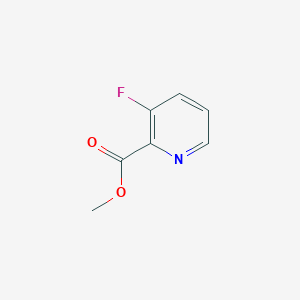

Methyl 3-Fluoropyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBVTGOJEKVWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650286 | |

| Record name | Methyl 3-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869108-35-0 | |

| Record name | Methyl 3-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-Fluoropyridine-2-carboxylate chemical properties

An In-depth Technical Guide to Methyl 3-Fluoropyridine-2-carboxylate

Abstract: this compound is a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry and materials science. Its unique structural arrangement, featuring an electron-deficient pyridine ring substituted with a fluorine atom and a methyl ester group, imparts a valuable combination of reactivity and physicochemical properties. This guide provides a comprehensive technical overview of its core chemical properties, established synthetic routes, reactivity profile, and critical applications, particularly its role as a versatile building block in the development of novel therapeutics. Detailed spectroscopic data, safety protocols, and mechanistic insights are presented to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this compound.

Introduction and Strategic Importance

The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals and natural products, prized for its ability to engage in hydrogen bonding and improve the aqueous solubility of parent molecules.[1] The strategic introduction of a fluorine atom can profoundly modulate a molecule's properties, including its metabolic stability, binding affinity, pKa, and membrane permeability.[2][3]

This compound emerges as a particularly valuable building block by combining these two features. It belongs to the class of fluorinated pyridine derivatives and serves as a key intermediate in the synthesis of complex, biologically active molecules.[4][5] The fluorine atom at the 3-position and the methyl carboxylate at the 2-position create a specific electronic and steric environment that influences its reactivity and makes it a versatile synthon for constructing elaborate molecular architectures.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in synthesis. This compound is typically supplied as a solid with high purity.[6] The data below is compiled from supplier technical sheets and predictive models for the parent acid.

| Property | Value | Source(s) |

| CAS Number | 869108-35-0 | [4] |

| Molecular Formula | C₇H₆FNO₂ | [6] |

| Molecular Weight | 155.13 g/mol | [6] |

| Appearance | Solid / Crystalline Powder | [7] |

| Purity | ≥98% (typical) | [6] |

| Parent Acid pKa | 2.71 ± 0.10 (Predicted) | [4] |

| Parent Acid Melting Point | 154 °C | [4] |

| Parent Acid Boiling Point | 265.2 °C at 760 mmHg | [4] |

Synthesis and Manufacturing Workflow

The most direct and common laboratory-scale synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 3-Fluoropyridine-2-carboxylic acid. The Fischer-Speier esterification is a robust and well-established method for this transformation.

Experimental Protocol: Fischer Esterification

This protocol is based on a general procedure for the esterification of fluorinated nicotinic acids.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-Fluoropyridine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 volumes).

-

Catalyst Addition: With stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq), to the suspension at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The causality here is that the elevated temperature and acid catalyst accelerate the equilibrium-limited esterification process.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting carboxylic acid.

-

Workup (Quenching): After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. The resulting residue is then carefully neutralized to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C in an ice bath to quench the acid catalyst without promoting ester hydrolysis.[8]

-

Extraction: Extract the product from the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, the solvent is removed in vacuo to yield the crude product, which can be further purified by flash column chromatography if necessary.

Caption: Fischer Esterification workflow for synthesis.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing fluorine atom, and the reactive ester functionality.

-

Ester Group Reactions: The methyl ester at the C2 position is susceptible to standard ester transformations. It can be readily hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. More importantly, it can undergo amidation by reacting with primary or secondary amines to form the corresponding amides, a crucial step in building larger drug-like molecules. Reduction with agents like lithium aluminum hydride (LiAlH₄) would yield (3-Fluoropyridin-2-yl)methanol.[9]

-

Pyridine Ring Reactivity: The pyridine nitrogen atom makes the entire aromatic ring electron-deficient, which deactivates it towards electrophilic aromatic substitution (EAS).[1] The combined electron-withdrawing effects of the C2-ester and C3-fluorine further reinforce this deactivation. If an EAS reaction were forced, it would likely occur at the C5 position.

-

Nucleophilic Aromatic Substitution (SNAr): While fluorine is typically a poor leaving group, fluoropyridines can participate in SNAr reactions, especially when the ring is activated by other electron-withdrawing groups.[10][11] The reactivity of 2-fluoropyridines in SNAr is noted to be significantly higher than their 2-chloro counterparts.[11] While this compound has a 3-fluoro substituent, its electronic influence contributes to the overall reactivity profile of the heterocyclic system.

Caption: Reactivity profile of the title compound.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value, complex organic molecules.

-

Medicinal Chemistry: Fluorinated heterocycles are cornerstones of modern drug design.[2] This compound provides a pre-functionalized scaffold that can be elaborated into final drug candidates. For instance, the ester can be converted to an amide to link with another molecular fragment, while the pyridine nitrogen and fluorine atom modulate the final compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Published literature indicates that 3-Fluoropyridine-2-carboxylic acid and its derivatives are used in the synthesis of potent small molecule activators of STING (Stimulator of Interferon Genes) and KCNQ2/3 modulators for neurological applications.[4]

-

Agrochemicals: Similar to pharmaceuticals, the pyridine scaffold is prevalent in agrochemicals, and fluorination is a common strategy to enhance potency and metabolic stability.[3]

-

Materials Science: The rigid, polar structure of the pyridine ring can be incorporated into polymers or functional materials to impart specific properties, such as thermal stability or unique intermolecular interactions (e.g., π-π stacking).[5]

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification. The expected data for this compound are as follows:

-

¹H NMR: The spectrum will show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons at the C4, C5, and C6 positions of the pyridine ring. These protons will exhibit splitting patterns (doublets, triplets, or multiplets) due to coupling with each other (JHH) and with the fluorine atom (JHF). A sharp singlet corresponding to the three methyl ester protons will appear upfield (around δ 3.9-4.0 ppm).[12]

-

¹³C NMR: The spectrum will display seven signals: five for the aromatic carbons, one for the ester carbonyl carbon, and one for the methyl carbon. The most diagnostic signal is the carbon at the C3 position, which is directly bonded to fluorine and will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 260-270 Hz).[3][12] The adjacent carbons (C2 and C4) will also show smaller two-bond couplings (²JCF).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. This signal will likely be split into a multiplet (e.g., a doublet of doublets) due to coupling with the adjacent aromatic protons at C2 and C4.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands include:

-

~1730-1750 cm⁻¹: A strong C=O stretching vibration for the ester carbonyl group.[13]

-

~1150-1250 cm⁻¹: A strong C-F stretching vibration.[14]

-

~1000-1300 cm⁻¹: C-O stretching vibrations associated with the ester.[13]

-

~1450-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 155. Common fragmentation patterns would include the loss of a methoxy radical (•OCH₃, m/z = 124) or the loss of the carbomethoxy group (•COOCH₃, m/z = 96).[15]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is crucial. The safety information for the closely related parent acid, 3-Fluoropyridine-2-carboxylic acid, provides a strong basis for handling the ester.

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[16][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[16][18]

-

Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][19] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical and reactivity profile. Its strategic combination of a fluorinated pyridine core and a modifiable ester group makes it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, coupled with stringent adherence to safety protocols, enables its effective application in the creation of novel and complex molecular entities with enhanced functional properties.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]

- 5. 2-Methylpyridine-3-carboxylate | Properties, Uses, Safety & Supplier China - Comprehensive Guide [pipzine-chem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. METHYL 3-CHLORO-5-FLUOROPYRIDINE-2-CARBOXYLATE [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. researchgate.net [researchgate.net]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

An In-depth Technical Guide to Methyl 3-Fluoropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Methyl 3-fluoropyridine-2-carboxylate, a key fluorinated heterocyclic building block, holds significant importance in the landscape of modern medicinal chemistry. Its strategic incorporation into molecular scaffolds has been shown to enhance metabolic stability, binding affinity, and lipophilicity, crucial parameters in the optimization of lead compounds. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, grounded in established scientific literature and practical insights for the laboratory professional.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative characterized by a fluorine atom at the 3-position and a methyl ester at the 2-position. This unique arrangement of electron-withdrawing groups significantly influences the reactivity of the pyridine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 869108-35-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆FNO₂ | [2] |

| Molecular Weight | 155.13 g/mol | [2] |

| Synonyms | Methyl 3-fluoropicolinate, 3-Fluoro-pyridine-2-carboxylic acid methyl ester | [1][3] |

Synthesis of this compound: A Practical Approach

The most direct and common method for the preparation of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-fluoropyridine-2-carboxylic acid. This acid-catalyzed reaction is an equilibrium process, and an excess of the alcohol (methanol) is typically employed to drive the reaction towards the ester product.

Rationale Behind the Synthetic Strategy

The Fischer esterification is a well-established, robust, and scalable method for the synthesis of esters from carboxylic acids and alcohols. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The choice of methanol as both solvent and reagent simplifies the reaction setup and workup.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for the esterification of structurally similar fluoronicotinic acids.[6]

Materials:

-

3-Fluoropyridine-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-fluoropyridine-2-carboxylic acid (1 equivalent) in anhydrous methanol (approximately 15-20 mL per gram of acid).

-

Catalyst Addition: With vigorous stirring, slowly add concentrated sulfuric acid (approximately 0.1 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue to a pH of 7-8 with a saturated aqueous solution of NaHCO₃ at 0 °C (ice bath) to avoid hydrolysis of the ester.

-

Extract the aqueous layer with ethyl acetate (3 x volume of methanol used).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound. Further purification can be achieved by flash column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The fluorine atom and the methyl ester group on the pyridine ring of this compound dictate its reactivity. The electron-withdrawing nature of these substituents deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the activating groups.

This reactivity profile makes this compound a valuable intermediate in the synthesis of more complex molecules. For instance, it can be a precursor to a variety of amides, hydrazides, and other derivatives through reactions at the ester functionality.

While specific examples of the direct use of this compound in the synthesis of named drug candidates are not extensively documented in publicly available literature, its structural motif is present in a number of biologically active compounds. The related compound, 3-fluoropyridine-2-methanol, is a known intermediate for the synthesis of androgen receptor modulators and melanin-concentrating hormone receptor antagonists.[7] This underscores the importance of the 3-fluoropyridine-2-substituted scaffold in drug discovery.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the pyridine ring protons, with characteristic coupling constants (J-values) due to H-H and H-F interactions. A singlet corresponding to the methyl ester protons will be observed in the upfield region (around 3.9 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), which is a hallmark of fluorinated aromatic compounds.[8] Smaller two- and three-bond C-F couplings will also be observed for the adjacent carbon atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, likely as a multiplet due to coupling with the neighboring protons on the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.13 g/mol ).

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategic use allows for the introduction of fluorine into a privileged heterocyclic scaffold, a common strategy in modern drug design. A thorough understanding of its synthesis, reactivity, and characterization is essential for its effective application in research and development.

Diagrams

References

- 1. METHYL 3-CHLORO-5-FLUOROPYRIDINE-2-CARBOXYLATE [cymitquimica.com]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution | MDPI [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. [PDF] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

Methyl 3-Fluoropyridine-2-carboxylate molecular structure

An In-depth Technical Guide to the Molecular Structure of Methyl 3-Fluoropyridine-2-carboxylate

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of a fluorine atom and a methyl ester group on the pyridine scaffold imparts unique physicochemical properties that make it a valuable building block for the synthesis of complex molecular architectures.[1][2][3] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[4] This guide provides a comprehensive technical overview of its molecular structure, elucidated through modern spectroscopic techniques, and discusses its synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and physicochemical data for this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 869108-35-0 | [5] |

| Molecular Formula | C₇H₆FNO₂ | [5] |

| Molecular Weight | 155.13 g/mol | [5][6] |

| Purity (Typical) | ≥98% | [5] |

| InChI Key | PJNHJXKXBSOLBH-UHFFFAOYSA-N | [6] |

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of its atomic connectivity and electronic environment.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule. While a dedicated spectrum for this specific isomer is not publicly available, the expected spectral characteristics can be expertly inferred from closely related isomers and foundational principles of NMR spectroscopy.[7][8]

-

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, in addition to a singlet in the aliphatic region for the methyl ester protons. The chemical shifts and coupling patterns (J-coupling) between adjacent protons would confirm their relative positions.

-

¹³C NMR: The carbon spectrum provides critical information, particularly the characteristic large coupling constant between the carbon at position 3 and the directly attached fluorine atom (¹JCF).[7] This feature is a hallmark of fluorinated aromatic systems. Smaller couplings to adjacent carbons (²JCF) would also be observed. The spectrum would show seven distinct carbon signals, including the carbonyl carbon of the ester and the methyl carbon.

-

¹⁹F NMR: The fluorine spectrum would display a single resonance. The coupling of this fluorine nucleus to the adjacent aromatic protons would result in a complex multiplet, providing further confirmation of its position at the C3 position of the pyridine ring.

Representative NMR Data (Based on Analogous Structures) The following table summarizes the expected chemical shifts and coupling constants based on data from structurally similar fluoropyridine compounds.[7][8]

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| ¹³C | C3 | ~150-160 | ¹JCF ≈ 250-270 Hz |

| C2 | ~140-150 | ²JCF ≈ 20-30 Hz | |

| C=O | ~163-165 | ||

| O-CH₃ | ~53 | ||

| ¹⁹F | F3 | ~ -120 to -130 |

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 155, corresponding to the molecular formula C₇H₆FNO₂.[8]

Synthesis and Mechanistic Insights

The reliable synthesis of this compound is crucial for its use in further research. The most direct and widely adopted method is the Fischer esterification of its corresponding carboxylic acid precursor, 3-Fluoropyridine-2-carboxylic acid.[9][10]

Field-Proven Synthetic Protocol: Fischer Esterification

This protocol is a self-validating system, relying on fundamental chemical principles to drive the reaction to completion.

Causality Behind Experimental Choices:

-

Reagents: 3-Fluoropyridine-2-carboxylic acid is the starting material. Methanol serves as both the reactant and the solvent. Using it in large excess is a critical choice that leverages Le Châtelier's principle to shift the reaction equilibrium towards the formation of the ester product.[9]

-

Catalyst: A strong acid, typically concentrated sulfuric acid (H₂SO₄), is used in catalytic amounts. Its function is to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Conditions: The reaction is heated to reflux to increase the reaction rate. Water, a byproduct of the reaction, is removed to prevent the reverse reaction (ester hydrolysis).

Step-by-Step Methodology:

-

Reaction Setup: Suspend 3-Fluoropyridine-2-carboxylic acid (1.0 equivalent) in anhydrous methanol (15-20 mL per gram of acid).

-

Catalyst Addition: While stirring in an ice bath to control the initial exotherm, slowly add concentrated sulfuric acid (0.1 equivalents).

-

Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Carefully neutralize the acidic residue to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by silica gel column chromatography if necessary.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the Fischer esterification process.

Caption: A workflow diagram of the Fischer esterification synthesis.

Applications in Research and Drug Development

The pyridine scaffold is a ubiquitous feature in many pharmaceuticals, and the incorporation of fluorine often enhances drug-like properties.[3]

-

Medicinal Chemistry: this compound is a key intermediate used by medicinal chemists. The fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can increase a molecule's binding affinity to its biological target through favorable electronic interactions.[4]

-

Versatile Building Block: The molecule possesses two reactive handles for further chemical modification: the ester group can be hydrolyzed back to a carboxylic acid or converted to an amide, while the pyridine ring can participate in various coupling reactions. This versatility allows for its incorporation into a wide array of larger, more complex molecules with potential therapeutic activity.[1][2] For example, related thieno[3,2-b]pyridine-2-carboxylates, which can be synthesized from similar halogenated pyridine precursors, have been evaluated for their antitumor activity, highlighting the potential of this structural class in oncology research.[11]

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, fluorinated pyridines are integral to the development of modern agrochemicals and functional materials where chemical stability and specific electronic properties are desired.

Conclusion

This compound is a well-defined chemical entity whose molecular structure is unambiguously confirmed by a suite of spectroscopic techniques, most notably multi-nuclear NMR. Its synthesis is achieved through reliable and scalable methods like Fischer esterification, a process driven by well-understood chemical principles. As a versatile fluorinated building block, it continues to be a compound of high interest, empowering researchers in drug discovery and materials science to design and create next-generation molecules with enhanced properties and functions.

References

- 1. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]

- 2. 2-Methylpyridine-3-carboxylate | Properties, Uses, Safety & Supplier China - Comprehensive Guide [pipzine-chem.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. echemi.com [echemi.com]

- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Methyl 3-Fluoropyridine-2-carboxylate: Pathways and Methodologies

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated heterocycles particularly valuable scaffolds. Among these, 3-fluoropyridine derivatives are of significant interest due to their prevalence in a range of biologically active compounds. This guide provides an in-depth technical overview of the synthetic pathways leading to a key building block: Methyl 3-Fluoropyridine-2-carboxylate. We will explore various synthetic strategies, delving into the mechanistic rationale behind each approach and providing illustrative protocols to guide researchers in this field.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound presents a unique set of challenges due to the electron-deficient nature of the pyridine ring and the regiochemical control required for the introduction of the fluorine atom at the 3-position. Several strategic pathways can be envisioned, each with its own merits and considerations. This guide will focus on three primary approaches:

-

Direct C-H Fluorination: A modern and atom-economical approach that seeks to directly replace a C-H bond with a C-F bond.

-

Nucleophilic Aromatic Substitution (SNA r): A classic and reliable method that involves the displacement of a suitable leaving group by a fluoride source.

-

Sandmeyer-Type Diazotization-Fluorination: A versatile transformation that converts an amino group into a fluorine atom via a diazonium salt intermediate.

The following sections will provide a detailed examination of each of these pathways, supported by mechanistic insights and practical experimental details.

Pathway 1: Direct C-H Fluorination

Direct C-H fluorination has emerged as a powerful tool in organic synthesis, offering a streamlined route to fluorinated molecules by avoiding the pre-functionalization of starting materials. For the synthesis of this compound, this approach would involve the selective fluorination of the C-H bond at the 3-position of Methyl Pyridine-2-carboxylate.

Mechanistic Considerations and Reagent Selection

The direct fluorination of pyridines is often challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic attack. However, recent advances have led to the development of potent fluorinating agents and catalytic systems capable of achieving this transformation.

One of the most promising methods involves the use of silver(II) fluoride (AgF₂), a reagent known for its ability to effect site-selective fluorination of pyridines, typically at the position adjacent to the nitrogen atom.[1][2] The mechanism is proposed to proceed through a radical pathway, initiated by a single-electron transfer from the pyridine to AgF₂.[2] While this method shows high selectivity for the 2-position, achieving selective fluorination at the 3-position of an unsubstituted pyridine is more challenging and may require directing groups or specific substrate engineering.

Another innovative approach is the use of Rh(III)-catalyzed C-H functionalization, which has been successfully applied to the synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[3] This method, however, builds the fluorinated pyridine ring from acyclic precursors rather than directly fluorinating a pre-existing pyridine core.

Illustrative Experimental Protocol (Hypothetical)

Reaction: Methyl Pyridine-2-carboxylate to this compound

Reagents and Materials:

-

Methyl Pyridine-2-carboxylate

-

Silver(II) Fluoride (AgF₂)

-

Anhydrous Acetonitrile (MeCN)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Step-by-Step Procedure:

-

In a glovebox, a dried reaction vial is charged with Methyl Pyridine-2-carboxylate (1.0 mmol) and AgF₂ (2.0 mmol, 2.0 equiv.).

-

Anhydrous MeCN (5 mL) is added, and the vial is sealed.

-

The reaction mixture is stirred vigorously at room temperature for 1-24 hours.

-

The progress of the reaction should be monitored by ¹⁹F NMR spectroscopy or GC-MS.

-

Upon completion, the reaction mixture is filtered to remove insoluble silver salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to isolate this compound.

Rationale for Experimental Choices:

-

Anhydrous Conditions: AgF₂ is sensitive to moisture, so anhydrous conditions are essential to prevent its decomposition and ensure reactivity.[4]

-

Inert Atmosphere: The use of an inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

-

Monitoring: Careful monitoring is necessary to determine the optimal reaction time and to minimize the formation of byproducts.

Data Summary Table:

| Parameter | Value | Reference |

| Starting Material | Methyl Pyridine-2-carboxylate | - |

| Fluorinating Agent | AgF₂ | [1][2] |

| Solvent | Acetonitrile | [2] |

| Temperature | Ambient | [1] |

| Key Challenge | Regioselectivity for the 3-position | [4] |

Workflow Diagram:

Caption: Workflow for the hypothetical direct C-H fluorination.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a robust and widely used method for the synthesis of substituted aromatic and heteroaromatic compounds. In the context of synthesizing this compound, this pathway would involve the displacement of a good leaving group at the 3-position of a pyridine-2-carboxylate derivative with a fluoride ion.

Mechanistic Principles and Substrate Design

The SNAr mechanism proceeds via a two-step addition-elimination sequence, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] For an efficient SNAr reaction on a pyridine ring, two key factors must be considered:

-

Leaving Group: The substituent at the 3-position must be a good leaving group. Common choices include halides (Cl, Br) or a nitro group (NO₂). The nitro group can be a particularly effective leaving group in SNAr reactions.[6]

-

Activation: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of the electron-withdrawing carboxylate group at the 2-position further activates the ring towards nucleophilic substitution.[7]

A plausible synthetic route would therefore start with the synthesis of a precursor such as Methyl 3-Nitro- or Methyl 3-Halopyridine-2-carboxylate.

Experimental Protocol for SNAr

The following protocol is adapted from the synthesis of Methyl 3-fluoropyridine-4-carboxylate, where a nitro group is displaced by fluoride.[6][8][9] This procedure is expected to be applicable to the synthesis of the 2-carboxylate isomer.

Reaction: Methyl 3-Nitropyridine-2-carboxylate to this compound

Reagents and Materials:

-

Methyl 3-Nitropyridine-2-carboxylate (precursor)

-

Cesium Fluoride (CsF) or Potassium Fluoride (KF)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Sulfolane

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Step-by-Step Procedure:

-

To a dried flask under an inert atmosphere, add Methyl 3-Nitropyridine-2-carboxylate (1.0 mmol) and Cesium Fluoride (3.0-5.0 mmol, 3.0-5.0 equiv.).

-

Add anhydrous DMSO (5-10 mL).

-

Heat the reaction mixture to 120-150 °C.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

-

Fluoride Source: Cesium fluoride is often used as it is less hydrated and more soluble in aprotic polar solvents compared to other fluoride salts.[8]

-

Solvent: A high-boiling, polar aprotic solvent like DMSO is used to facilitate the dissolution of the fluoride salt and to reach the high temperatures often required for SNAr reactions.[8]

-

Temperature: Elevated temperatures are typically necessary to overcome the activation energy for the formation of the Meisenheimer complex.

Data Summary Table:

| Parameter | Value | Reference |

| Starting Material | Methyl 3-Nitropyridine-2-carboxylate | [6][8] |

| Fluoride Source | Cesium Fluoride (CsF) | [8] |

| Solvent | Dimethyl Sulfoxide (DMSO) | [8] |

| Temperature | 120-150 °C | [8] |

| Yield (for 4-isomer) | 38% | [6][8] |

Reaction Pathway Diagram:

Caption: SNAr pathway for the synthesis of the target molecule.

Pathway 3: Sandmeyer-Type Diazotization-Fluorination

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aromatic amino group into a variety of functionalities, including halogens.[10][11] A Sandmeyer-type reaction, specifically the Balz-Schiemann reaction or a modification thereof, can be employed to synthesize this compound from Methyl 3-Aminopyridine-2-carboxylate.

Mechanistic Overview

This transformation proceeds in two key stages:

-

Diazotization: The primary amino group of Methyl 3-Aminopyridine-2-carboxylate is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[12]

-

Fluorination: The diazonium salt is then decomposed in the presence of a fluoride source to yield the fluorinated product. In the classic Balz-Schiemann reaction, the diazonium tetrafluoroborate salt is isolated and thermally decomposed.[11] Alternatively, in situ methods using reagents like HF-pyridine can be employed.

Experimental Protocol for Sandmeyer-Type Fluorination

The following is a generalized protocol for a Sandmeyer-type fluorination.

Reaction: Methyl 3-Aminopyridine-2-carboxylate to this compound

Reagents and Materials:

-

Methyl 3-Aminopyridine-2-carboxylate (precursor)

-

Sodium Nitrite (NaNO₂)

-

Hydrofluoric acid (HF) or Pyridinium poly(hydrogen fluoride)

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard glassware for organic synthesis, including polyethylene or Teflon apparatus for handling HF.

Step-by-Step Procedure:

-

Caution: Hydrofluoric acid is extremely corrosive and toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolve Methyl 3-Aminopyridine-2-carboxylate (1.0 mmol) in anhydrous HF or pyridinium poly(hydrogen fluoride) at a low temperature (-78 °C to 0 °C).

-

Slowly add a solution of Sodium Nitrite (1.1 mmol, 1.1 equiv.) in a small amount of water or as a solid portion-wise, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a period of time (e.g., 30-60 minutes) to ensure complete diazotization.

-

Slowly warm the reaction to room temperature or gently heat to effect the decomposition of the diazonium salt and the introduction of fluorine. The evolution of nitrogen gas should be observed.

-

Once the reaction is complete (as indicated by the cessation of gas evolution), carefully quench the reaction by pouring it onto ice.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonia solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Rationale for Experimental Choices:

-

Diazotizing Agent: Sodium nitrite in the presence of a strong acid is the standard method for generating the necessary nitrous acid in situ.[12]

-

Fluoride Source and Solvent: HF or HF-pyridine serves as both the solvent and the fluoride source. The use of polyethylene or Teflon equipment is mandatory due to the corrosive nature of HF.[13]

-

Low Temperature: The diazotization step is performed at low temperature to ensure the stability of the diazonium salt intermediate.[12]

Data Summary Table:

| Parameter | Value | Reference |

| Starting Material | Methyl 3-Aminopyridine-2-carboxylate | [10][11] |

| Diazotizing Agent | NaNO₂ / Strong Acid | [12] |

| Fluoride Source | HF or HF-Pyridine | [13] |

| Temperature | Low temperature for diazotization, then warming | [12] |

| Key Consideration | Safe handling of HF | [13] |

Conceptual Flow Diagram:

Caption: Conceptual stages of the Sandmeyer-type fluorination.

Conclusion and Future Outlook

The synthesis of this compound can be approached through several distinct and viable pathways. Direct C-H fluorination represents a modern and potentially highly efficient route, although challenges in regioselectivity for the 3-position need to be addressed through further research and development. Nucleophilic aromatic substitution offers a more traditional and predictable approach, contingent on the availability of a suitable 3-substituted precursor. The Sandmeyer-type reaction provides a classic and robust method, albeit one that requires careful handling of hazardous reagents.

The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. As the demand for fluorinated building blocks continues to grow, the development of more efficient, selective, and sustainable methods for the synthesis of compounds like this compound will remain an active and important area of chemical research.

References

- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Fluoropyridine-2-carboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among the myriad of fluorinated heterocycles, 3-fluoropyridine-2-carboxylic acid and its derivatives represent a particularly valuable class of building blocks in drug discovery. The unique electronic properties imparted by the fluorine atom at the 3-position of the pyridine ring, combined with the versatile chemistry of the carboxylic acid group at the 2-position, provide a rich platform for the design and synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, properties, and applications of 3-fluoropyridine-2-carboxylic acid derivatives, tailored for researchers and professionals in the field of drug development.

The Core Scaffold: 3-Fluoropyridine-2-carboxylic Acid

3-Fluoropyridine-2-carboxylic acid, also known as 3-fluoropicolinic acid, is a crystalline solid that serves as the foundational starting material for a diverse array of derivatives.[1][2] Its structure, featuring a fluorine atom ortho to the carboxylic acid and meta to the pyridine nitrogen, creates a unique electronic and steric environment that influences its reactivity and the properties of its subsequent derivatives.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of the core scaffold is essential for its effective utilization in synthesis and drug design.

| Property | Value | Reference(s) |

| CAS Number | 152126-31-3 | [1] |

| Molecular Formula | C₆H₄FNO₂ | [1] |

| Molecular Weight | 141.10 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | [2] |

| Melting Point | 154 °C | [2] |

| Boiling Point | 265.2 °C at 760 mmHg | [2] |

| pKa | 2.71 ± 0.10 (Predicted) | [2] |

| LogP | 0.91890 (Predicted) | [2] |

The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog, picolinic acid. This modulation of pKa can have significant implications for drug-receptor interactions and pharmacokinetic profiles.[3]

Synthesis of 3-Fluoropyridine-2-carboxylic Acid

Several synthetic routes to 3-fluoropyridine-2-carboxylic acid have been reported, offering flexibility based on the availability of starting materials and desired scale. A common approach involves the oxidation of a suitable precursor, such as 3-fluoro-2-picoline.

This protocol is adapted from a patented synthesis of a closely related derivative and illustrates a general oxidative approach.[4]

Materials:

-

6-Chloro-3-fluoro-2-methylpyridine

-

Dilute Sulfuric Acid

-

Potassium Dichromate

-

Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

-

Crown Ether (e.g., 18-crown-6)

-

Ice

-

Sodium Hydroxide or other suitable base

-

Hydrochloric Acid or other suitable mineral acid

-

Organic solvent (e.g., dichloromethane)

Procedure:

-

In a reaction vessel, combine dilute sulfuric acid, potassium dichromate, sodium tungstate dihydrate, and a phase-transfer catalyst like a crown ether.

-

Add 6-chloro-3-fluoro-2-methylpyridine to the mixture.

-

Heat the reaction mixture to 70-130 °C with stirring for 0.5 to 20 hours, monitoring the reaction progress by a suitable method (e.g., TLC, LC-MS).

-

Upon completion, pour the reaction solution into crushed ice and filter the resulting precipitate.

-

Wash the filter cake with cold water and dry to obtain the crude product.

-

Dissolve the crude product in a heated alkaline aqueous solution.

-

Extract the cooled solution with an organic solvent to remove unreacted starting material and other impurities.

-

Acidify the aqueous layer with a mineral acid to precipitate the pure 6-chloro-3-fluoro-2-pyridinecarboxylic acid.

-

Filter the solid, wash with cold water, and dry to yield the final product.

Note: This is a general procedure for a related compound and may require optimization for the synthesis of 3-fluoropyridine-2-carboxylic acid from 3-fluoro-2-methylpyridine.

Caption: General synthetic scheme for 3-Fluoropyridine-2-carboxylic acid.

Key Derivatives and Their Synthesis

The carboxylic acid functionality of 3-fluoropyridine-2-carboxylic acid is a versatile handle for the synthesis of a wide range of derivatives, primarily amides and esters. These derivatives are often the final bioactive molecules or key intermediates in more complex synthetic routes.

3-Fluoropyridine-2-carboxamides

Amide derivatives are prevalent in medicinal chemistry due to their ability to participate in hydrogen bonding interactions with biological targets.

A common method for amide formation is the coupling of the carboxylic acid with an amine, often facilitated by a coupling agent or via an activated intermediate like an acyl chloride.

This two-step protocol involves the initial formation of the acyl chloride followed by reaction with an amine.

Step 1: Synthesis of 3-Fluoropyridine-2-carbonyl chloride

Materials:

-

3-Fluoropyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Catalytic N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of 3-fluoropyridine-2-carboxylic acid in an anhydrous solvent, add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride at room temperature or 0 °C.

-

Stir the reaction mixture at room temperature or reflux until the reaction is complete (monitoring by IR for disappearance of the carboxylic acid O-H stretch can be useful).

-

Remove the excess solvent and acylating agent under reduced pressure to yield the crude 3-fluoropyridine-2-carbonyl chloride, which is often used directly in the next step.

Step 2: Amidation

Materials:

-

3-Fluoropyridine-2-carbonyl chloride

-

Desired primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve the amine and a base in an anhydrous aprotic solvent and cool to 0 °C.

-

Slowly add a solution of the crude 3-fluoropyridine-2-carbonyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Work up the reaction by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 3-fluoropyridine-2-carboxamide.

Caption: Workflow for the synthesis of 3-fluoropyridine-2-carboxamides.

Esters of 3-Fluoropyridine-2-carboxylic Acid

Ester derivatives can serve as prodrugs, enhance lipophilicity, or act as intermediates for further functionalization.

Fischer esterification is a classical and effective method for the synthesis of esters from carboxylic acids and alcohols.

This protocol describes the synthesis of the methyl ester.

Materials:

-

3-Fluoropyridine-2-carboxylic acid

-

Methanol (large excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate or other suitable organic solvent

-

Brine

Procedure:

-

Suspend 3-fluoropyridine-2-carboxylic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl 3-fluoropyridine-2-carboxylate.

-

Purify the product by distillation or column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The 3-fluoropyridine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities. The fluorine substituent can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of the molecule, all of which are desirable properties in drug candidates.[5]

Enzyme Inhibition

Pyridine carboxylic acid derivatives are known to act as inhibitors for a variety of enzymes.[6] The 3-fluoro substituent can further enhance these inhibitory activities.

Table of Biologically Active 3-Fluoropyridine-2-carboxylic Acid Derivatives

| Derivative Class | Example Structure | Biological Target/Activity | Reported Data | Reference(s) |

| Oxazolidinones | 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives | Antibacterial (Gram-positive bacteria) | MIC values as low as 0.25 µg/mL against certain strains | [7] |

| Nicotinic Acid Derivatives | Esters and amides of nicotinic acid | Anti-inflammatory, Anti-hyperglycemic (α-amylase inhibition) | IC₅₀ values in the low µM range for anti-inflammatory and anti-hyperglycemic activity | [7] |

| Cyanopyridones | 2-oxo-pyridine-3,5-dicarbonitriles | Anticancer (VEGFR-2/HER-2 inhibition) | IC₅₀ values in the nanomolar range against VEGFR-2 and HER-2 | [8] |

| Quinazolinones | 3-substituted phenyl quinazolinone derivatives | Anticancer (EGFR inhibition) | IC₅₀ values in the low µM range against cancer cell lines | [9][10] |

Structure-Activity Relationship (SAR) Insights

The position and nature of substituents on the 3-fluoropyridine-2-carboxylic acid core are critical for biological activity. For instance, in a series of nicotinic acid derivatives, the type of alcohol or amine used to form the ester or amide significantly influenced the anti-inflammatory and anti-hyperglycemic properties.[7] Similarly, for cyanopyridone derivatives, the substitution pattern on the phenyl ring attached to the pyridone core was crucial for their dual inhibitory activity against VEGFR-2 and HER-2.[8] These findings underscore the importance of systematic derivatization and SAR studies in optimizing the therapeutic potential of this scaffold.

Spectroscopic Characterization

Accurate characterization of synthesized compounds is paramount in chemical research and drug development. Key spectroscopic techniques for 3-fluoropyridine-2-carboxylic acid and its derivatives include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridine ring protons, with their chemical shifts and coupling constants influenced by the fluorine and carboxylic acid/derivative groups.

-

¹³C NMR: The carbon NMR spectrum is particularly informative, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid or its derivative will appear in the characteristic downfield region (160-180 ppm).[11]

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.

IR Spectroscopy

The IR spectrum will show a strong carbonyl (C=O) stretching absorption. The position of this band can help distinguish between the carboxylic acid, esters, amides, and acyl chlorides.[11] The carboxylic acid will also exhibit a broad O-H stretching band.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

Conclusion and Future Perspectives

3-Fluoropyridine-2-carboxylic acid and its derivatives are a versatile and valuable class of compounds for drug discovery and development. The synthetic accessibility of the core scaffold and the ease of its derivatization, coupled with the beneficial effects of the fluorine substituent, make it an attractive starting point for the design of novel therapeutic agents. The examples of biologically active derivatives highlighted in this guide demonstrate the broad potential of this scaffold in targeting a range of diseases, from bacterial infections to cancer.

Future research in this area will likely focus on the exploration of novel derivatization strategies to access a wider chemical space, the elucidation of detailed structure-activity relationships for various biological targets, and the application of computational methods to guide the design of more potent and selective inhibitors. As our understanding of the "fluorine effect" in medicinal chemistry continues to grow, we can expect 3-fluoropyridine-2-carboxylic acid derivatives to play an increasingly important role in the development of the next generation of medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-Fluoropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoropyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine atom. The strategic placement of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in the synthesis of novel pharmaceutical agents. This guide provides a detailed analysis of the expected and observed spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific isomer, this guide will leverage data from the closely related isomer, Methyl 3-Fluoropyridine-4-carboxylate, in conjunction with established spectroscopic principles to provide a robust analytical framework.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design. The C-F bond is highly polarized and stronger than a C-H bond, which can lead to increased metabolic stability. Furthermore, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions. The pyridine scaffold itself is a common motif in pharmaceuticals, and its combination with a fluorine substituent and a carboxylate group, as seen in this compound, presents a versatile building block for creating novel compounds with potentially enhanced therapeutic profiles.

Precise characterization of such building blocks is the bedrock of efficient and successful drug development. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, confirm purity, and understand the electronic environment of the molecule.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound features a pyridine ring substituted with a fluorine atom at the 3-position and a methyl carboxylate group at the 2-position. This arrangement dictates a specific pattern of signals in various spectroscopic analyses, primarily influenced by the electron-withdrawing nature of the fluorine, the nitrogen heteroatom, and the carbonyl group, as well as through-space and through-bond spin-spin couplings.

a -- b [style=solid, label="N"]; b -- c [style=double, label=""]; c -- d [style=solid, label=""]; d -- e [style=double, label=""]; e -- f [style=solid, label=""]; f -- a [style=double, label=""];

c -- g [style=solid, label="C(=O)OCH3"]; d -- h [style=solid, label="F"]; }

Caption: Molecular Structure of this compoundNuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra for this compound, with comparative analysis to the experimentally determined data for the isomeric Methyl 3-Fluoropyridine-4-carboxylate.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and one singlet in the aliphatic region for the methyl ester protons.

-

Aromatic Protons (H-4, H-5, H-6): The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the carbonyl group. The proton at the 6-position (H-6), being adjacent to the nitrogen, is expected to be the most downfield. The fluorine atom at C-3 will introduce characteristic spin-spin coupling (J-coupling) with the neighboring protons, H-4 and H-5.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Comparative Analysis with Methyl 3-Fluoropyridine-4-carboxylate:

For the 4-carboxylate isomer, the reported ¹H NMR data (400 MHz, CDCl₃) is: δ 3.98 (d, JHF = 2.0 Hz, 3H, OCH₃), 7.77 (ddd, J = 0.4, 4.8, ⁴JHF = 6.0 Hz, 1H, H-5), 8.55 (dd, J = 0.8, 4.8 Hz, 1H, H-6), 8.62 (d, ³JHF = 2.4 Hz, 1H, H-2).[1] This data highlights the presence of H-F coupling.

Expected Data for this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-4 | ~7.4 - 7.6 | ddd | J(H4-H5), J(H4-F), J(H4-H6) |

| H-5 | ~7.2 - 7.4 | ddd | J(H5-H4), J(H5-H6), J(H5-F) |

| H-6 | ~8.4 - 8.6 | ddd | J(H6-H5), J(H6-H4), J(H6-F) |

| -OCH₃ | ~3.9 - 4.1 | s |

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the electronegative fluorine atom will result in large one-bond and smaller multi-bond C-F coupling constants, which are highly diagnostic.

-

Carbonyl Carbon (C=O): This carbon will appear significantly downfield, typically in the 160-170 ppm region.

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of these carbons are influenced by their position relative to the substituents and the nitrogen atom. The carbon directly bonded to the fluorine (C-3) will show a large one-bond C-F coupling constant (¹JCF). Other carbons will exhibit smaller two-, three-, or four-bond couplings.

-

Methyl Carbon (-OCH₃): This carbon will be found in the aliphatic region, typically around 50-55 ppm.

Comparative Analysis with Methyl 3-Fluoropyridine-4-carboxylate:

The reported ¹³C NMR data (100 MHz, CDCl₃) for the 4-carboxylate isomer is: δ 53.0 (s), 124.4 (d, ³JCF = 1.5 Hz, C5), 125.2 (d, ²JCF = 8.0 Hz, C4), 140.4 (d, ³JCF = 25.3 Hz, C2), 157.1 (d, ¹JCF = 268.0 Hz, C3), 163.3 (d, JCF = 3.0 Hz, C=O).[1] The large ¹JCF of 268.0 Hz is a key feature.

Expected Data for this compound:

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

| C-2 | ~145 - 150 | ~20-30 (²JCF) |

| C-3 | ~155 - 160 | ~250-270 (¹JCF) |

| C-4 | ~120 - 125 | ~5-10 (²JCF) |

| C-5 | ~125 - 130 | ~3-5 (³JCF) |

| C-6 | ~150 - 155 | ~2-4 (⁴JCF) |

| C=O | ~163 - 168 | ~2-5 (³JCF) |

| -OCH₃ | ~52 - 54 |

A -> B; A -> C; B -> D; C -> D; D -> E; E -> F; }

Caption: General workflow for NMR-based structural elucidation.Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carbonyl group and the C-F bond.

-

C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ for the ester carbonyl group.

-

C-F Stretch: A strong, characteristic absorption due to the C-F bond stretch is expected in the range of 1200-1300 cm⁻¹.

-

C-O Stretch: An absorption corresponding to the C-O single bond of the ester will appear in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C and C=N Stretches: These will be observed in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.

Comparative Analysis with Methyl 3-Fluoropyridine-4-carboxylate:

The IR data for the 4-carboxylate isomer shows υmax at: 3020w, 2926m, 1744s, 1538m, 1438w, 1352m, 1277m, 758s cm⁻¹.[1] The strong peak at 1744 cm⁻¹ is indicative of the ester carbonyl.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₆FNO₂), the expected molecular weight is approximately 155.04 g/mol .

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 155.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 124, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 96.

Comparative Analysis with Methyl 3-Fluoropyridine-4-carboxylate:

The mass spectrum for the 4-carboxylate isomer shows m/z 155 (M⁺, 24%), 124 (43%), and 96 (23%).[1] This fragmentation pattern is consistent with the expected losses.

Summary of Spectroscopic Data

The following table summarizes the expected and comparative spectroscopic data for this compound.

| Spectroscopic Technique | Feature | Expected Data for this compound | Experimental Data for Methyl 3-Fluoropyridine-4-carboxylate |

| ¹H NMR | Aromatic Protons | 3 signals in the range of 7.2-8.6 ppm with H-F coupling | δ 7.77, 8.55, 8.62 ppm[1] |

| Methyl Protons | Singlet around 3.9-4.1 ppm | δ 3.98 ppm[1] | |

| ¹³C NMR | Aromatic Carbons | 5 signals, with C-3 showing large ¹JCF (~260 Hz) | 5 signals, C-3 at δ 157.1 with ¹JCF = 268.0 Hz[1] |

| Carbonyl Carbon | ~163-168 ppm | δ 163.3 ppm[1] | |

| Methyl Carbon | ~52-54 ppm | δ 53.0 ppm[1] | |

| IR | C=O Stretch | ~1720-1740 cm⁻¹ | 1744 cm⁻¹[1] |

| C-F Stretch | ~1200-1300 cm⁻¹ | Not explicitly assigned, but expected in this region. | |

| MS (EI) | Molecular Ion (M⁺) | m/z = 155 | m/z = 155[1] |

| Key Fragments | m/z = 124, 96 | m/z = 124, 96[1] |

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By leveraging established principles of spectroscopy and drawing comparisons with the experimentally verified data of its close isomer, Methyl 3-Fluoropyridine-4-carboxylate, we have constructed a reliable framework for the identification and characterization of this important synthetic building block. For researchers in drug discovery and development, a thorough understanding of this data is crucial for ensuring the quality of their intermediates and for the rational design of novel, fluorinated pharmaceutical compounds. It is recommended that any future synthesis of this compound be accompanied by full experimental characterization to confirm these predictions.

References

Core Dossier: Proactive Safety and Judicious Handling of Methyl 3-Fluoropyridine-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of Methyl 3-Fluoropyridine-2-carboxylate. As a substituted pyridine, this compound shares characteristics with a class of reagents known for their utility in synthesis as well as their potential hazards. The presence of a fluorine atom necessitates additional, specific precautions due to the risks associated with fluorinated organic molecules. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, enabling researchers to build a robust and proactive safety culture when working with this and similar compounds.

Section 1: Compound Profile and Hazard Analysis

This compound is a heterocyclic organic compound with the molecular formula C₇H₆FNO₂.[1] While comprehensive toxicological data for this specific molecule is not widely published, a robust hazard assessment can be constructed by analyzing its structural components: the pyridine ring, the fluoro-substituent, and the methyl ester group.

1.1 Physicochemical Properties

A summary of known and analogous compound properties is crucial for anticipating its behavior in a laboratory setting.

| Property | Value / Information | Source |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | Likely a solid or liquid | Analogous compounds exist in both forms[2] |

| Boiling Point | ~107-108 °C (for 3-Fluoropyridine) | [3] |

| Solubility | Soluble in many organic solvents | [4] |

1.2 Anticipated Hazard Profile

Based on related fluorinated and pyridine compounds, the primary hazards are categorized as follows:

-

Skin and Eye Irritation: Substituted pyridines are known to cause skin and serious eye irritation.[5] Direct contact must be rigorously avoided.

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation, with symptoms including coughing and wheezing.[6] All handling of the solid or its solutions should be conducted in a certified chemical fume hood.[6]

-

Acute Toxicity (Oral, Dermal, Inhalation): Pyridine and its derivatives can be harmful if swallowed, in contact with skin, or if inhaled.[5][7][8]

-

Special Hazards of Fluorine: A critical, and often overlooked, danger arises from the fluorine atom.

-

Combustion Products: In a fire, fluorinated organic compounds can decompose to produce highly toxic and corrosive gases, including hydrogen fluoride (HF).[3][9] HF is a severe corrosive that can cause deep, painful burns and systemic toxicity.[10]

-

Hydrolysis: While generally stable, certain conditions could potentially lead to hydrolysis, releasing fluoride ions.

-

Section 2: The Cornerstone of Safety: Risk Assessment and the Hierarchy of Controls

Before any procedure involving this compound is initiated, a thorough risk assessment is mandatory. The goal is to proactively manage and mitigate the identified hazards. The most effective strategy follows the "Hierarchy of Controls," which prioritizes systemic solutions over individual actions.

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, engineering controls (a fume hood) are non-negotiable. Administrative controls, in the form of Standard Operating Procedures (SOPs) and thorough training, are the next critical layer.[11] PPE serves as the final barrier of protection.

Section 3: Engineering and Administrative Controls: Your Primary Defense

3.1 Engineering Controls

-

Chemical Fume Hood: All work involving weighing, transferring, or reacting this compound must be performed inside a properly functioning and certified laboratory chemical fume hood.[6][12] This is crucial to prevent the inhalation of any dust, aerosols, or vapors.[4]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][6]

-